4-(2-Methylpropyl)phenyl 4-butoxybenzoate
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Overview
Description
4-(2-Methylpropyl)phenyl 4-butoxybenzoate is an organic compound with the molecular formula C21H26O3 It is a derivative of benzoic acid and is characterized by the presence of a butoxy group and a 2-methylpropyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)phenyl 4-butoxybenzoate typically involves the esterification of 4-butoxybenzoic acid with 4-(2-methylpropyl)phenol. The reaction is carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)phenyl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-(2-Methylpropyl)benzoic acid or 4-(2-Methylpropyl)benzophenone.
Reduction: Formation of 4-(2-Methylpropyl)phenyl 4-butoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
4-(2-Methylpropyl)phenyl 4-butoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of coatings, adhesives, and other materials due to its chemical stability and desirable physical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: 2-[4-(2-Methylpropyl)phenyl]propanoic acid, a widely used nonsteroidal anti-inflammatory drug (NSAID).
4-(2-Methylpropyl)phenyl 4-chlorobenzoate: A similar ester with a chlorine substituent on the benzoate moiety.
Uniqueness
4-(2-Methylpropyl)phenyl 4-butoxybenzoate is unique due to the presence of both a butoxy group and a 2-methylpropyl group, which confer specific chemical and physical properties
Properties
CAS No. |
62716-82-9 |
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Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[4-(2-methylpropyl)phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C21H26O3/c1-4-5-14-23-19-12-8-18(9-13-19)21(22)24-20-10-6-17(7-11-20)15-16(2)3/h6-13,16H,4-5,14-15H2,1-3H3 |
InChI Key |
ODEOVGMGTKPJPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
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